ethyl 4-benzyl-5-methylsulfanyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
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Overview
Description
Ethyl 3-benzyl-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and purity while reducing production costs. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-benzyl-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an anticonvulsant and antidepressant agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-6,8-dimethylpyrido[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-one
- 4-(3-fluorobenzyl)-6,8-dimethylpyrido[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-one
- 6-(4-fluorobenzyl)-2,4-dimethylpyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one
Uniqueness
Ethyl 3-benzyl-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C20H21N3O3S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
ethyl 4-benzyl-5-methylsulfanyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate |
InChI |
InChI=1S/C20H21N3O3S2/c1-3-26-20(25)22-10-9-14-15(12-22)28-17-16(14)18(24)23(19(21-17)27-2)11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
InChI Key |
HTCFLKZMXCXOEA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC)CC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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